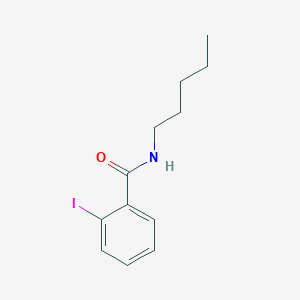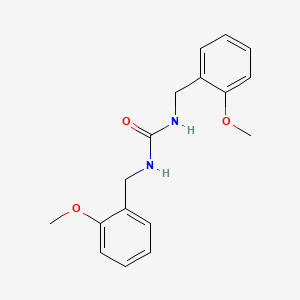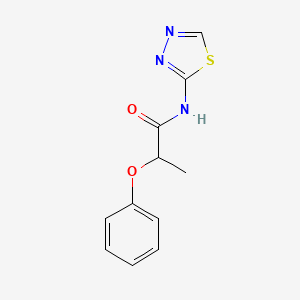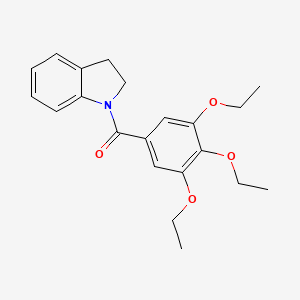
2-iodo-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-pentylbenzamide is an organic compound with the molecular formula C12H16INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and an N-pentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
2-iodo-N-pentylbenzamide can be synthesized through a multi-step process starting from 2-iodobenzoic acid. The general synthetic route involves the following steps:
Conversion of 2-iodobenzoic acid to 2-iodobenzoyl chloride: This is typically achieved by reacting 2-iodobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 2-iodobenzoyl chloride is then reacted with pentylamine (C5H11NH2) in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-pentylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include oxidized forms of the amide, such as nitroso or nitro compounds.
Reduction: Reduced forms of the amide, such as amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-iodo-N-pentylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of iodine-containing compounds with biological systems, including their uptake and metabolism.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-iodo-N-pentylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The N-pentyl group can enhance the compound’s lipophilicity, affecting its distribution and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-iodobenzamide: Lacks the N-pentyl group, making it less lipophilic.
2-iodo-N-phenylbenzamide: Contains a phenyl group instead of a pentyl group, affecting its electronic properties and interactions.
N-pentylbenzamide: Lacks the iodine atom, reducing its potential for halogen bonding.
Uniqueness
2-iodo-N-pentylbenzamide is unique due to the presence of both the iodine atom and the N-pentyl group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and the ability to participate in halogen bonding. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-iodo-N-pentylbenzamide |
InChI |
InChI=1S/C12H16INO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) |
InChI Key |
SAYTZNPAJCFHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174129.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11174133.png)
![2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11174137.png)



![3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B11174173.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide](/img/structure/B11174181.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11174184.png)
acetate](/img/structure/B11174189.png)


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11174218.png)
![N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174225.png)
